mPEG11-CH2COOH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C25H50O14 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C25H50O14/c1-28-2-3-29-4-5-30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25(26)27/h2-24H2,1H3,(H,26,27) |
InChI Key |
NDKYXBXSYSBTLS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Significance of Precisely Defined Poly Ethylene Glycol Architectures
Poly(ethylene glycol) (PEG) is a polyether compound widely utilized in industrial and medical fields due to its high water solubility, stability, and biocompatibility. broadpharm.comabbexa.com PEGs can be broadly categorized into two types: monodisperse and polydisperse. broadpharm.com Polydisperse PEGs are mixtures of polymers with varying chain lengths, resulting in an average molecular weight. broadpharm.com This lack of uniformity can lead to challenges in synthesis, purification, and characterization, and may introduce variability in biological applications. acs.orgbiochempeg.com
In contrast, monodisperse PEGs, such as mPEG11-CH2COOH, consist of molecules with a single, exact molecular weight. broadpharm.com This precise architecture is achieved through controlled synthesis methods, which allow for the creation of polymers with well-defined structures and narrow size distributions. researchgate.net The uniformity of monodisperse PEGs offers several distinct advantages in advanced research:
Enhanced Reproducibility: The consistent molecular weight and structure lead to more predictable and reproducible results in experiments and formulations.
Improved Characterization: The purity of monodisperse PEGs simplifies analytical characterization, allowing for unambiguous identification and quantification.
Greater Control over Properties: The defined structure allows for precise control over physicochemical properties like solubility, crystallinity, and self-assembly processes.
Optimized Biological Performance: In drug delivery and bioconjugation, the precise length of the PEG linker can be critical for optimizing a drug's solubility, stability, circulation time, and minimizing non-specific interactions. broadpharm.combiochempeg.com
The development of monodisperse PEGylation agents is seen as a key strategy to address long-standing issues in the development of biologic drugs, including biodegradability and the fine-tuning of the molecule's conformation. acs.org
Interactive Table: Monodisperse vs. Polydisperse PEGs This table provides a comparative overview of the key differences between monodisperse and polydisperse PEG structures.
| Feature | Monodisperse PEG (e.g., this compound) | Polydisperse PEG |
| Composition | Pure compound with a single molecular weight. broadpharm.com | A mixture of polymer chains with different lengths and molecular weights. broadpharm.com |
| Polydispersity Index (PDI) | PDI = 1. | PDI > 1 |
| Synthesis | Requires precise, often stepwise, synthesis methods. nih.gov | Typically produced by the polymerization of ethylene (B1197577) oxide, resulting in a distribution of chain lengths. broadpharm.com |
| Advantages | High purity, precise control of properties, enhanced reproducibility, improved analytical characterization. | Lower cost of production, suitable for applications where precise molecular weight is not critical. |
| Research Applications | Drug delivery, nanotechnology, bioconjugation, protein purification, advanced materials science. | Used in PEGylated protein drugs to increase bulk and lower clearance rates. broadpharm.com |
Role of Terminal Carboxylic Acid Functionality in Mpeg11 Ch2cooh
The terminal carboxylic acid (-COOH) group is a defining feature of mPEG11-CH2COOH, rendering it a valuable tool for chemical synthesis and bioconjugation. biochempeg.comnanocs.net This functional group provides a reactive site for covalently linking the PEG molecule to a wide array of substrates, including proteins, peptides, nanoparticles, and surfaces. biochempeg.comnanocs.netnanocomposix.com
The primary reaction mechanism involves the formation of a stable amide bond through coupling with primary amine groups (-NH2) found on biomolecules like the amino acid lysine (B10760008) or at the N-terminus of proteins. biochempeg.comnanocs.net This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using activating agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS). nanocomposix.commdpi.com
The key roles of the carboxylic acid functionality include:
Covalent Conjugation: It enables the stable attachment of the hydrophilic PEG chain to other molecules, a process known as PEGylation. nanocs.net PEGylation can enhance the solubility and stability of the conjugated molecule, reduce its immunogenicity, and prolong its circulation half-life in biological systems. abbexa.comnanocs.net
Surface Modification: The carboxylic acid group can be used to functionalize surfaces, such as those of gold nanoparticles or other nanomaterials. nanocomposix.comsigmaaldrich.com This creates a negatively charged surface and provides a handle for further chemical modification, which can suppress the non-specific binding of charged molecules. nanocs.netnanocomposix.com
Hydrogel Formation: Carboxylic acid-functionalized PEGs can be crosslinked to form hydrogels. researchgate.net These hydrogels have applications in drug delivery, tissue engineering, and as matrices for biological assays. researchgate.net The ionization state of the carboxylic acid groups can be influenced by pH, allowing for the creation of stimuli-responsive materials. researchgate.net
Overview of Research Paradigms and Applications
Controlled Synthesis of Monodispersed Poly(ethylene glycol) Precursors
The foundation of this compound lies in the synthesis of a well-defined mPEG11-OH polymer, where the number of ethylene (B1197577) glycol repeat units is precisely eleven. This monodispersity is crucial for applications where molecular weight and linker length must be exact.
Anionic Polymerization Techniques for Poly(ethylene glycol) Backbone
Anionic ring-opening polymerization (AROP) of ethylene oxide is a cornerstone technique for synthesizing poly(ethylene glycol) (PEG). rsc.org This method involves the use of a nucleophilic initiator to open the strained epoxide ring of the ethylene oxide monomer, leading to chain propagation. researchgate.net The living nature of this polymerization, when conducted under stringent conditions, allows for the synthesis of polymers with a narrow molecular weight distribution, which is a prerequisite for producing monodispersed PEG. nih.gov
The process typically involves an initiator, such as an alkoxide, which attacks an ethylene oxide molecule. The resulting alkoxide can then attack another ethylene oxide monomer, and this process continues until the desired chain length is achieved. The polymerization is then terminated, often by the addition of a proton source, to yield the hydroxyl-terminated PEG. researchgate.net For the synthesis of mPEG, a methoxy-containing initiator is used.
Key factors for achieving monodispersity include the purity of reagents and solvents, the absence of protic impurities, and precise control over reaction temperature and monomer addition. uconn.edu Industrially, the synthesis of low molecular weight PEGs often involves the controlled addition of ethylene oxide to an alcohol in the presence of an alkaline catalyst. uconn.edu
| Parameter | Significance in Anionic Polymerization of Ethylene Oxide |
| Initiator | Determines the starting point of the polymer chain and introduces the methoxy (B1213986) group in mPEG synthesis. |
| Monomer Purity | High purity of ethylene oxide is essential to prevent unwanted side reactions and ensure uniform chain growth. |
| Solvent | Must be inert and aprotic to avoid termination of the living polymer chains. |
| Temperature | Affects the rate of polymerization and can influence side reactions. |
| Monomer Addition Rate | Controlled addition helps to maintain a low concentration of monomer, which can lead to better control over the polymerization and a narrower molecular weight distribution. |
Targeted Hydroxyl Initiation Strategies
To achieve a precise chain length, such as in mPEG11-OH, specific initiation strategies are employed. One such approach is the iterative, stepwise synthesis of monodisperse PEGs. This method involves the sequential addition of protected ethylene glycol units to a growing chain. researchgate.net For instance, a building block like mono-(4,4'-dimethoxytriphenylmethyl) octagol can be used in a unidirectional, iterative chain extension. researchgate.net This allows for the precise addition of a set number of ethylene glycol units in each cycle. The branched structure of intermediates can facilitate purification, and subsequent cleavage can yield the linear heterobifunctional PEG of a specific length. rsc.org
Another strategy involves the use of initiators with a defined number of hydroxyl groups, which can then initiate the polymerization of ethylene oxide. While this is more common for producing multi-arm PEGs, the principle of a controlled initiation site is relevant. For linear mPEG, the initiation from a single methoxy-ethanolate species is the most direct route. The precise control over the stoichiometry of the initiator to the monomer is critical in determining the final molecular weight.
Carboxymethylation of mPEG: Direct Functionalization Approaches
Once the mPEG11-OH precursor is synthesized, the terminal hydroxyl group is converted into a carboxylic acid to yield this compound. This carboxymethylation can be achieved through various direct functionalization methods.
Oxidation Reactions for Terminal Carboxylic Acid Group Formation
Direct oxidation of the primary alcohol at the terminus of the mPEG chain is a common method to introduce a carboxylic acid group. Various oxidizing agents can be employed for this transformation. For example, oxidation using reagents like chromium trioxide (CrO3) in the presence of sulfuric acid has been reported to achieve high conversion rates. tandfonline.com Another approach involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline solution, although this method can sometimes lead to chain cleavage. researchgate.net
A widely used method for carboxymethylation involves the reaction of the mPEG alkoxide with an excess of a haloacetic acid, such as chloroacetic acid or bromoacetic acid. researchgate.net The mPEG is first deprotonated with a strong base like sodium hydroxide (B78521) or potassium hydroxide to form the alkoxide, which then acts as a nucleophile to displace the halide from the haloacetic acid.
| Oxidation Method | Reagents | Key Features |
| Chromium Trioxide Oxidation | CrO3, H2SO4 | High conversion rates (>98%). tandfonline.com |
| Permanganate Oxidation | KMnO4, alkaline solution | Can be effective but may cause chain cleavage. researchgate.net |
| Williamson Ether Synthesis | mPEG-OH, strong base (e.g., NaOH), haloacetic acid (e.g., chloroacetic acid) | A common and effective method for carboxymethylation. researchgate.net |
Catalytic Systems in mPEG-COOH Synthesis (e.g., TEMPO-mediated)
To achieve a more selective and milder oxidation, catalytic systems are often preferred. A prominent example is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant. researchgate.net TEMPO-mediated oxidation is highly efficient for the conversion of primary alcohols to carboxylic acids. researchgate.net
In this system, TEMPO is oxidized to the active N-oxoammonium salt, which is the primary oxidant for the alcohol. A secondary oxidant, such as sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621), is used to regenerate the active TEMPO catalyst. researchgate.netwindows.net The reaction is typically carried out in a biphasic system, often with a phase-transfer catalyst to facilitate the reaction. windows.net This method is advantageous due to its mild reaction conditions, which helps to prevent the cleavage of the PEG ether bonds, and its high efficiency. google.com A variation of this method uses catalytic amounts of both TEMPO and sodium hypochlorite, with sodium chlorite (B76162) as the stoichiometric oxidant to minimize potential side reactions like chlorination. windows.net
Solid-State Mechanochemical Functionalization of Poly(ethylene glycol) Derivatives
A more recent and environmentally friendly approach to the functionalization of PEG is through solid-state mechanochemistry. nih.govbeilstein-journals.org This solvent-free method involves the mechanical milling of solid reactants to induce chemical reactions. researchgate.net Mechanochemical procedures have been developed for the ω-functionalization of PEG with various groups, including carboxylic acids. nih.govresearchgate.net
Post-Polymerization Modification for this compound Analogs
The terminal carboxylic acid group of this compound serves as a crucial functional handle for post-polymerization modification, enabling the synthesis of a wide array of analogs and bioconjugates. The reactivity of this carboxyl group allows for its covalent attachment to various molecules, including proteins, peptides, and other polymers, through several well-established chemical strategies. biochempeg.com
One of the most common derivatization strategies involves the activation of the carboxylic acid to form a more reactive intermediate. For instance, mPEG-carboxylic acids can be converted to their N-hydroxysuccinimide (NHS) ester derivatives. google.comcreativepegworks.com This activation is typically achieved using N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325). google.com The resulting mPEG-NHS ester is highly reactive towards primary amino groups found in molecules like the lysine (B10760008) residues of proteins, forming stable amide bonds under mild pH conditions (typically pH 7-9). creativepegworks.combiochempeg.com
Coupling agents are frequently employed to directly facilitate the formation of an amide bond between the mPEG-carboxylic acid and an amine-containing molecule without isolating an activated intermediate. biochempeg.com Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which promote the reaction between the carboxyl group and a primary amine to form a stable conjugate. creativepegworks.combiochempeg.com Similarly, the carboxyl group can be reacted with hydrazide-functionalized molecules to form stable linkages. creativepegworks.com
This reactivity allows for the creation of complex polymer architectures, such as graft copolymers. For example, O-carboxymethyl chitosan/methoxy poly(ethylene glycol) graft copolymers have been synthesized by reacting carboxylic acid-terminated mPEG with chitosan. researchgate.net Such modifications can improve the aqueous solubility and biocompatibility of the parent polymer. researchgate.net Furthermore, carboxylic acid-functionalized PEGs can be crosslinked to form hydrogels. researchgate.net This process involves reacting the PEG-acid chains with a suitable crosslinking agent, such as a di-functional amine, to create a three-dimensional polymer network capable of holding large amounts of water. researchgate.net
The table below summarizes key derivatization reactions for this compound.
| Reactive Partner (Functional Group) | Coupling Chemistry | Resulting Linkage |
| Primary Amine (-NH2) | Activation to NHS-ester or direct coupling with EDC/DCC | Amide |
| Hydrazide (-NHNH2) | Activation with EDC at acidic pH | Amide |
| Chitosan | Carbodiimide-mediated coupling | Amide |
| Di-functional Amine (Crosslinker) | Carbodiimide-mediated coupling | Amide (Hydrogel) |
Purity and Yield Optimization in Synthetic Protocols
The efficacy of this compound in subsequent applications is highly dependent on its purity and the efficiency of its synthesis. Optimizing synthetic protocols to maximize yield and ensure high purity is therefore a critical area of research. Key strategies involve the careful selection of reaction pathways, optimization of reaction conditions, and implementation of robust purification techniques.
A prominent method for synthesizing carboxymethylated PEGs involves the oxidation of the corresponding terminal hydroxyl group of the mPEG starting material. researchgate.net One highly efficient protocol uses catalytic amounts of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) with a regenerating oxidant like sodium hypobromite in an aqueous solution. researchgate.net The yield of this reaction is highly sensitive to parameters such as temperature, pH, and reagent stoichiometry. Research has shown that yields exceeding 99% can be achieved under optimized conditions. researchgate.net
The table below, based on research findings, illustrates the significant impact of reaction conditions on the yield of carboxymethylated mPEG (CM-PEG). researchgate.net
| Entry | TEMPO (mmol x 10⁻³) | NaClO (mmol) | KBr (mmol) | Temperature (°C) | pH | Time (h) | Yield (%) |
| 7 | 1 | 3 | 0.3 | 0 | 10 | 5 | 75.47 |
| 12 | 2 | 4 | 0.1 | 0 | 11 | 5 | 92.6 |
| 16 | 5 | 4 | 0 | 17 | 10 | 5 | 87.5 |
| 17 | 5 | 3 | 0.1 | 0 | 10 | 5 | >99 |
Another common synthetic route is the Williamson ether synthesis, which involves reacting mPEG with a haloacetic acid ester, such as t-butyl bromoacetate, in the presence of a base, followed by acidic hydrolysis to remove the t-butyl protecting group. google.comgoogle.com
Regardless of the synthetic route, purification is paramount. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing purity. google.com Preparative column chromatography is an effective method for purification, capable of yielding mPEG-acetic acid with a purity of greater than 99.9%. google.com The process typically involves dissolving the crude product, loading it onto a suitable column (e.g., an ion-exchange resin), and eluting with a specific mobile phase to separate the desired product from impurities. google.com
A comparison of different purification strategies highlights the trade-offs between yield and purity. For instance, studies comparing membrane-based diafiltration and traditional chromatography for the purification of mPEG precursors have been conducted. researchgate.net While specific yields vary depending on the exact step and scale, both methods aim to remove unreacted starting materials and byproducts to achieve high chemical and chain-length purity. researchgate.net The choice of method often depends on the scale of the synthesis and the specific purity requirements of the final application. researchgate.net Careful optimization of all parameters—including reaction temperature, pH, and catalyst choice—is essential for achieving both high yield and high purity in the final this compound product. affipeg.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural verification of PEG derivatives. It provides detailed information about the polymer's molecular structure, including the confirmation of end-group functionalization and the integrity of the polymer backbone.
Proton Nuclear Magnetic Resonance (¹H NMR) for End-Group Analysis and Conversion Quantification
Proton NMR (¹H NMR) is a primary tool for confirming the successful conversion of the terminal hydroxyl group of the mPEG precursor to a carboxylic acid group. scribd.com By analyzing the chemical shifts and comparing the integration of specific proton signals, one can achieve a quantitative assessment of the functionalization efficiency. researchgate.netmagritek.com
The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The sharp singlet corresponding to the protons of the terminal methoxy (CH₃O-) group typically appears around 3.38 ppm. nih.govacs.org The extensive repeating ethylene glycol units (-CH₂CH₂O-) produce a large, overlapping signal in the range of 3.5-3.8 ppm. magritek.comthermofisher.com Crucially, the successful introduction of the carboxymethyl group is confirmed by the appearance of a new singlet at approximately 4.1-4.3 ppm, corresponding to the methylene (B1212753) protons (-O-CH₂-COOH) adjacent to the newly formed ester linkage and carboxyl group. researchgate.netresearchgate.net
The degree of conversion from the hydroxyl precursor (mPEG-OH) to the carboxylic acid (mPEG-COOH) can be calculated by comparing the integral ratio of the terminal methoxy protons to the methylene protons adjacent to the carboxyl group. researchgate.net A complete conversion is indicated when the integration ratio aligns with the theoretical proton count. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Description |
| Methoxy Protons (CH₃O-) | ~ 3.38 | Singlet | Terminal methyl group protons. nih.gov |
| PEG Backbone Protons (-CH₂CH₂O-) | ~ 3.64 | Broad Multiplet | Protons of the repeating ethylene glycol units. magritek.comnih.gov |
| Carboxymethyl Protons (-O-CH₂-COOH) | ~ 4.26 | Singlet | Methylene protons adjacent to the carboxyl functional group. researchgate.netresearchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Functional Group Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct evidence of the carbon skeleton and the presence of key functional groups. researchgate.net While ¹³C NMR is less sensitive, it offers excellent signal dispersion and provides unambiguous confirmation of the molecular structure.
For this compound, the ¹³C NMR spectrum will show a characteristic signal for the methoxy carbon at approximately 59 ppm. The carbons within the repeating ethylene glycol backbone typically resonate around 70 ppm. researchgate.net The most definitive signal for confirming the carboxylation is the peak corresponding to the carbonyl carbon (C=O) of the carboxylic acid group, which appears downfield in the region of 170-174 ppm. libretexts.orgyoutube.com The presence of this signal is conclusive evidence of the successful functionalization.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) | Description |
| Methoxy Carbon (CH₃O-) | ~ 59 | Terminal methyl carbon. researchgate.net |
| PEG Backbone Carbons (-CH₂CH₂O-) | ~ 70 | Carbons of the repeating ethylene glycol units. researchgate.net |
| Carboxymethyl Carbon (-O-CH₂-COOH) | ~ 68-69 | Methylene carbon adjacent to the carboxyl group. |
| Carbonyl Carbon (-COOH) | ~ 171 | Carbonyl carbon of the carboxylic acid functional group. libretexts.org |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry is a powerful analytical technique for determining the molecular weight and assessing the purity and heterogeneity of polymers like this compound and their conjugates.
MALDI-TOF Mass Spectrometry in Poly(ethylene glycol) Conjugation Studies
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of high molecular weight polymers and their conjugates. youtube.com It provides information on the average molecular weight, the molecular weight distribution (polydispersity), and the successful attachment of the PEG moiety to other molecules, such as peptides or proteins. researchgate.net
In a typical MALDI-TOF spectrum of a PEG derivative, a series of peaks is observed, with each peak separated by 44 Da, corresponding to the mass of a single ethylene glycol repeating unit. nih.gov When this compound is conjugated to a substrate, the resulting spectrum will show a mass shift corresponding to the mass of the attached PEG chain, providing clear evidence of successful conjugation. researchgate.netresearchgate.net This technique is invaluable for quality control and for optimizing reaction conditions in PEGylation processes. youtube.com
LC-MS (Liquid Chromatography-Mass Spectrometry) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS, making it an excellent tool for the qualitative and quantitative analysis of PEG derivatives and their conjugates. impactanalytical.comingenieria-analitica.com Reversed-phase HPLC can separate PEGylated compounds based on their size and hydrophobicity. nih.gov
The subsequent analysis by mass spectrometry, often using electrospray ionization (ESI), provides precise molecular weight information and can help identify impurities or side products. researchgate.net For complex PEGylated proteins, post-column addition of charge-reducing agents like triethylamine (B128534) (TEA) can simplify the resulting mass spectra, making them easier to interpret and allowing for accurate mass determination of large, heterogeneous molecules. nih.gov LC-MS is also instrumental in stability studies, capable of detecting degradation products such as the cleavage of the PEG chain. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule and confirming chemical transformations.
In the analysis of this compound, FTIR is used to verify the conversion of the terminal hydroxyl group of the mPEG-OH precursor. The spectrum of the starting material shows a characteristic broad O-H stretching band around 3400-3500 cm⁻¹ from the alcohol. The FTIR spectrum of the final this compound product retains a very broad O-H stretch, now characteristic of a carboxylic acid, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹. researchgate.netorgchemboulder.com The most critical evidence of successful synthesis is the appearance of a strong, sharp absorption band in the region of 1700-1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the carboxylic acid group. orgchemboulder.comresearchgate.netpressbooks.pub The prominent C-O-C stretching of the polyether backbone is also visible as a strong band around 1100 cm⁻¹. researchgate.netresearchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) orgchemboulder.com |
| 2920-2850 | C-H Stretch | Alkane (-CH₂-) |
| 1760-1690 (strong) | C=O Stretch | Carbonyl of Carboxylic Acid orgchemboulder.compressbooks.pub |
| ~1100 (strong) | C-O-C Stretch | Ether Linkage of PEG Backbone researchgate.netresearchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. For this compound, FTIR is crucial for confirming the presence of both the polyethylene (B3416737) glycol (PEG) backbone and the terminal carboxylic acid group. nih.gov
The FTIR spectrum of a carboxylated PEG, such as this compound, displays characteristic absorption bands. researchgate.netresearchgate.net The most prominent peak associated with the PEG structure is the strong C-O-C ether linkage stretching vibration, which typically appears around 1110 cm⁻¹ or 1089-1097 cm⁻¹. nih.govresearchgate.netpsu.edu Additionally, the presence of the carboxylic acid (-COOH) group is confirmed by a sharp carbonyl (C=O) stretching band, often observed around 1708-1729 cm⁻¹. researchgate.netresearchgate.net The O-H stretching vibration of the carboxylic acid can also be seen as a broad band in the region of 3380-3449 cm⁻¹. researchgate.netyoutube.com The successful conjugation of this compound to other molecules, for instance through an amide linkage, can be verified by the appearance of new characteristic peaks, such as the amide C=O stretch around 1643 cm⁻¹. researchgate.net
Synchrotron radiation-based FTIR microspectroscopy (SR-FTIRM) has also been utilized to study the core-shell structure of PEGylated particles, offering the advantage of analyzing samples without complex preparation. mdpi.com
Table 1: Key FTIR Absorption Bands for mPEG-CH2COOH
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |
|---|---|---|---|
| ~3400 | O-H (Carboxylic Acid) | Stretching (Broad) | researchgate.netyoutube.com |
| ~2880 | C-H | Stretching | researchgate.net |
| ~1710 | C=O (Carboxylic Acid) | Stretching (Sharp) | researchgate.netresearchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly effective for analyzing symmetric, non-polar bonds. youtube.com This technique is highly informative for evaluating the conformational order and composition of PEG chains. researchgate.net
In the Raman spectrum of PEG derivatives, the most characteristic bands are the C-H stretching vibrations of the alkyl chains, which appear strongly between 2800 and 3000 cm⁻¹. researchgate.net Other significant peaks include the CH₂ bending (scissoring) mode around 1472 cm⁻¹, the CH₂ twisting/wagging mode near 1283 cm⁻¹, and the C-O-C stretching vibration around 834 cm⁻¹. researchgate.net The analysis of these bands can reveal changes in the molecular structure and conformation. youtube.comresearchgate.net For instance, Raman spectroscopy has been used to study the effects of PEGylated emulsifiers on skin, demonstrating that most cause changes in lipid organization. nih.gov It can also be used to visualize oxidation patterns and chemical changes in biomedical polyethylenes. nih.gov
Table 2: Characteristic Raman Peaks for PEG Derivatives
| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference |
|---|---|---|---|
| ~2890 | CH₂ | Stretching | researchgate.net |
| ~1472 | CH₂ | Bending (Scissoring) | researchgate.net |
| ~1283 | CH₂ | Twisting/Wagging | researchgate.net |
| ~1140 | C-O | Stretching | researchgate.net |
Chromatographic Techniques for Molecular Weight Distribution and Purification
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers like this compound. chromatographyonline.comlcms.cz This method separates molecules based on their hydrodynamic volume, or size in solution. aimplas.netlongdom.org Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com
SEC/GPC analysis provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com For monodisperse species like this compound, the PDI is expected to be very close to 1.0. The technique is essential for quality control, confirming the purity of the PEG derivative and detecting any aggregation or fragmentation. nih.gov The development of a robust SEC method is crucial for characterizing PEG-protein conjugates, which can have a wide range of size variants from under 50 kDa to over 1000 kDa. chromatographyonline.com Modern systems, such as Advanced Polymer Chromatography (APC™), offer improved resolution and significantly shorter analysis times compared to traditional GPC. lcms.cz
Table 3: Typical Molecular Weight Data from SEC/GPC for a PEG Standard
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Mn | Number Average Molecular Weight | Varies with PEG length | jenkemusa.comresearchgate.net |
| Mw | Weight Average Molecular Weight | Varies with PEG length | jenkemusa.comresearchgate.net |
| PDI | Polydispersity Index (Mw/Mn) | ≤ 1.05 | jenkemusa.com |
| Retention Time | Time to elute from the column | Inversely related to size | shimadzu.comwaters.com |
Electron Microscopy for Morphological and Elemental Analysis of Conjugates
Scanning Electron Microscopy (SEM)
Table 4: Morphological Characteristics of PEGylated Conjugates via SEM
| Conjugate System | Observed Morphology | Key Findings | Reference(s) |
|---|---|---|---|
| PEG-PCL Nanoparticles | Quasi-spherical, smooth, homogenous | High uniformity, average size of 53.7 ± 10 nm | beilstein-journals.org |
| PEG-PLGA Nanoparticles | Spherical | Uniform size and shape | researchgate.net |
| PEGylated Nano Graphene Oxide | Smooth surface | Evidence of physical coating by PEG | mdpi.com |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of this compound conjugates and a more precise measurement of their size and size distribution. beilstein-journals.org TEM is particularly useful for confirming the formation of core-shell structures in PEGylated nanoparticles and for observing the morphology of individual particles. mdpi.comacs.org
Studies using TEM have confirmed the spherical morphology and size of various PEGylated nanoparticles, such as those made from PEG-PLGA and PEG-coated cobalt ferrite (B1171679). researchgate.netresearchgate.net TEM images can reveal a well-dispersed, shuttle-like morphology for some PEGylated metal-organic frameworks (MOFs). acs.org The size measurements obtained from TEM are often compared with data from other techniques like dynamic light scattering (DLS), though TEM measures the "dry" size, which can be smaller than the hydrodynamic diameter measured by DLS. beilstein-journals.org
Table 5: Nanoparticle Characterization of PEGylated Conjugates by TEM
| Conjugate System | Observed Morphology | Size Measurement | Reference(s) |
|---|---|---|---|
| PEG-PCL Nanoparticles | Quasi-spherical | Mean size smaller than DLS measurement | beilstein-journals.org |
| PEG-PLGA Nanoparticles | Spherical | Confirmed nanoparticle formation | researchgate.net |
| PEG-coated Magnetite Nanoclusters | Core-shell structure | Sizes ranging from 67 to 89 nm | mdpi.com |
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Methoxy(polyethylene glycol)acetic acid (with 11 ethylene glycol units) |
| PEG | Polyethylene Glycol |
| PLGA | Poly(lactic-co-glycolic acid) |
| PCL | Polycaprolactone |
| PEA | Poly(ester amide) |
| MOF | Metal-Organic Framework |
| DLS | Dynamic Light Scattering |
| mPEG-COOH | Methoxy(polyethylene glycol)carboxylic acid |
| PEG-PLGA | Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) |
| PEG-PCL | Poly(ethylene glycol)-block-polycaprolactone |
| PEG-PEA | Poly(ethylene glycol)-block-poly(ester amide) |
| Graphene Oxide | Graphene Oxide |
X-ray Based Characterization Methods
X-ray based analytical techniques are powerful tools for elucidating the structural and compositional properties of materials at the atomic and molecular level. For a functionalized polymer like this compound, these methods provide critical insights into its surface chemistry and solid-state structure, which are essential for its application in fields like nanotechnology, drug delivery, and functional coatings. biochempeg.combiochempeg.com Two primary X-ray techniques employed for this purpose are X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD).
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive, non-destructive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduazooptics.com The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and functional groups. carleton.edueag.com
For this compound, XPS is invaluable for confirming the successful synthesis and purification of the molecule, especially when it is conjugated to a substrate or nanoparticle surface. The analysis would focus on identifying the core elements of the molecule—carbon and oxygen—and distinguishing between their different chemical states.
The high-resolution C 1s spectrum of this compound can be deconvoluted to identify three distinct carbon environments:
C-C/C-H bonds: Associated with the aliphatic backbone, typically found at a binding energy of around 284.8 eV to 285.0 eV, often used as a reference for charge correction. nih.gov
C-O bonds: Characteristic of the ether linkages in the polyethylene glycol (PEG) backbone and the methoxy (mPEG) terminal group. These typically appear at a higher binding energy, approximately 286.5 eV.
O-C=O bonds: Representing the carboxyl (COOH) functional group, which appears at the highest binding energy of the carbon species, around 288.5 eV to 289.5 eV. nih.gov
Similarly, the O 1s spectrum can distinguish between the ether oxygens in the PEG chain (C-O -C) and the two different oxygens in the carboxylic acid group (O =C-OH ).
The successful attachment of this compound to a surface, for instance, a gold nanoparticle or a silicon wafer, can be verified by the appearance of these characteristic C 1s and O 1s peaks in the XPS spectrum of the modified surface. Quantitative analysis of the peak areas allows for the determination of the surface elemental ratios, confirming the presence and integrity of the PEGylated layer.
Table 1: Representative XPS Binding Energies for the Functional Groups in this compound
| Core Level | Functional Group | Expected Binding Energy (eV) | Significance |
| C 1s | C-O (Ether) | ~ 286.5 | Confirms the presence of the PEG backbone. |
| C 1s | O-C=O (Carboxyl) | ~ 289.0 | Confirms the presence of the terminal acid group. nih.gov |
| O 1s | C-O (Ether) | ~ 532.5 | Corroborates the PEG backbone structure. |
| O 1s | C=O (Carbonyl) | ~ 531.8 | Differentiates the oxygen states within the carboxyl group. |
| O 1s | C-OH (Hydroxyl) | ~ 533.3 | Differentiates the oxygen states within the carboxyl group. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a primary technique for investigating the crystallographic structure, phase, and degree of crystallinity of solid materials. thermofisher.com The method is based on the principle of Bragg's Law (nλ = 2d sinθ), where an X-ray beam interacts with a crystalline sample and is diffracted at specific angles corresponding to the spacing between atomic planes (d-spacing) in the crystal lattice. nih.gov The resulting diffraction pattern is a fingerprint of the material's unique crystal structure. nih.gov
Polyethylene glycol (PEG) and its derivatives, including this compound, are known to be semi-crystalline polymers. They possess both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity significantly influences the material's physical properties, such as its melting point, solubility, and mechanical stability.
An XRD analysis of solid this compound would reveal its semi-crystalline nature. The diffraction pattern would typically exhibit:
Sharp Bragg peaks: These arise from the crystalline domains of the PEG chains, which tend to form a helical structure and pack into a monoclinic crystal lattice. For PEG, strong characteristic diffraction peaks are typically observed around 19° and 23° 2θ.
A broad amorphous halo: This underlying broad hump in the pattern results from the scattering of X-rays by the non-crystalline, amorphous regions of the polymer.
The relative areas of the sharp peaks and the amorphous halo can be used to quantify the percent crystallinity of the material. Polymorphism, the ability of a substance to exist in more than one crystal form, can also be investigated using XRD, as different polymorphs produce distinct diffraction patterns. thermofisher.com When this compound is conjugated to other molecules or surfaces, XRD can be used to understand how this conjugation affects its solid-state structure and crystallinity, which can be critical for the performance and stability of the final product.
Table 2: Typical X-ray Diffraction Peaks for Semi-Crystalline PEG Derivatives
| Diffraction Angle (2θ) | Relative Intensity | Corresponding Crystal Plane (hkl) | Interpretation |
| ~ 19.2° | Strong | (120) | Indicates the primary crystalline packing of the PEG chains. |
| ~ 23.3° | Strong | (112) / (032) | Represents another major set of crystal planes in the PEG lattice. |
| Broad Hump (15-28°) | Low | N/A | Corresponds to the amorphous fraction of the polymer. |
Chemical Reactivity and Bioconjugation Strategies Involving Mpeg11 Ch2cooh
Amide Bond Formation: Coupling with Primary Amines and Nucleophiles
The formation of a stable amide bond is a fundamental and widely used strategy in bioconjugation. researchgate.netresearchgate.net This reaction involves the coupling of the carboxylic acid group of mPEG11-CH2COOH with primary amines present on biomolecules such as proteins, peptides, or other therapeutic agents. researchgate.net
To facilitate the formation of an amide bond, the carboxylic acid group of this compound must first be activated. thermofisher.com Carbodiimide (B86325) chemistry is a common and effective method for this activation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a frequently used reagent. thermofisher.comcreative-proteomics.com EDC is a zero-length crosslinker, meaning no part of the EDC molecule is incorporated into the final product. thermofisher.com
The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comcreative-proteomics.com The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction. thermofisher.com This two-step process involves first activating the carboxyl group with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine. thermofisher.comthermofisher.com
Typical Reaction Conditions for EDC/NHS Coupling:
| Parameter | Condition |
|---|---|
| pH | Activation is most efficient at pH 4.5-5.5. The subsequent reaction with amines is favored at a pH of 7-8. |
| Buffer | MES buffer is commonly used for the activation step as it lacks competing carboxyl and amine groups. thermofisher.com Phosphate buffers can be used for the coupling step. thermofisher.com |
| Temperature | Reactions are typically carried out at room temperature. cd-bioparticles.com |
| Reagents | EDC and NHS (or Sulfo-NHS) are used to activate the carboxylic acid. thermofisher.com |
The mechanism of amide bond formation using EDC/NHS chemistry proceeds through several key steps. thermofisher.comyoutube.com First, the carbodiimide (EDC) reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is unstable in aqueous solutions and can hydrolyze, which would regenerate the carboxylic acid. thermofisher.com
To improve efficiency and stability, NHS is added to the reaction. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. thermofisher.com This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the target molecule. thermofisher.comcreative-proteomics.com The amine nucleophile attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS. thermofisher.com
The efficiency of amide linkage formation is influenced by several factors, including pH, buffer composition, and the concentration of reactants. thermofisher.com By optimizing these conditions, high yields of the desired bioconjugate can be achieved. thermofisher.com The use of a two-step procedure, where the carboxylic acid is activated first before the addition of the amine-containing molecule, can prevent unwanted side reactions. thermofisher.com
Bioorthogonal Reaction Pathways for Conjugation
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions provide a powerful tool for the specific modification of biomolecules. nih.gov While this compound itself does not directly participate in most common bioorthogonal reactions, its carboxylic acid handle can be used to introduce a functional group that does.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. biochempeg.comijpsjournal.com These reactions are highly specific and can be conducted in benign, often aqueous, environments. biochempeg.com The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ijpsjournal.com
To utilize click chemistry, this compound can be derivatized. For example, the carboxylic acid can be coupled with a small molecule containing an azide (B81097) or an alkyne group. This creates a new PEG reagent that can then readily participate in click chemistry reactions. labinsights.nl For instance, coupling this compound with an amine-functionalized alkyne would yield an alkyne-terminated PEG, ready for conjugation to an azide-modified biomolecule. labinsights.nl Copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed to avoid the cytotoxicity associated with copper catalysts. biochempeg.com These approaches often use strained cyclooctynes like DBCO or BCN. labinsights.nlbiochempeg.com
Beyond click chemistry, the carboxyl group of this compound can be a starting point for introducing other functionalities for selective bioconjugation.
Reactions with Aldehydes: The carboxylic acid can be converted to an aminooxy or hydrazide group. These groups can then react selectively with aldehydes or ketones on a target molecule to form stable oxime or hydrazone linkages, respectively. nih.gov This type of ligation is often used in protein modification. nih.gov
Reactions with Nitriles: While less common, certain nitrile-containing compounds can undergo specific reactions. For instance, light-activated reactions can generate reactive nitrile-imine intermediates from tetrazoles, which then rapidly react with alkenes. nih.gov The carboxylic acid of this compound could potentially be used to link to a tetrazole-containing molecule.
Reactions with Michael Acceptors: Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. frontiersin.org Thiol groups, in particular, are effective nucleophiles in Michael additions under physiological conditions. science.gov To leverage this, the carboxylic acid of this compound could be coupled to a molecule containing a thiol-reactive Michael acceptor, such as a maleimide. ucl.ac.uk This would create a PEG reagent capable of selectively reacting with cysteine residues on proteins. ucl.ac.uk
Examples of Bioorthogonal Reactions:
| Reaction Type | Reacting Groups | Linkage Formed |
|---|---|---|
| CuAAC (Click Chemistry) | Azide + Terminal Alkyne (with Cu(I) catalyst) | Triazole |
| SPAAC (Click Chemistry) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Triazole |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Oxime |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide | Hydrazone |
| Thiol-Maleimide Reaction | Thiol + Maleimide | Thioether |
Site-Specific Conjugation Methodologies
A significant challenge in bioconjugation is achieving a homogenous product where the PEG chain is attached to a specific site on the biomolecule. researchgate.net Site-specific conjugation ensures a well-defined product with consistent properties. nih.gov
The carboxylic acid of this compound is a versatile handle for achieving site-specific conjugation through several strategies:
Enzymatic Ligation: Enzymes can be used to create specific conjugation sites. For example, sortase A can recognize a specific peptide sequence (e.g., LPXTG) and ligate it to a glycine-containing molecule. nih.gov this compound could be attached to a short peptide with an N-terminal glycine (B1666218), making it a substrate for sortase-mediated ligation.
Unnatural Amino Acid Incorporation: Genetic code expansion allows for the incorporation of unnatural amino acids with bioorthogonal functional groups (like azides or alkynes) into proteins at specific sites. researchgate.netnih.gov The this compound can be derivatized with a complementary functional group (e.g., an alkyne to react with an azide-containing unnatural amino acid) and then conjugated specifically to that site using click chemistry. researchgate.net For instance, para-azidomethyl-L-phenylalanine (pAMF) can be incorporated into an antibody, and a DBCO-functionalized PEG can be attached via SPAAC. researchgate.net
Glycan-Mediated Conjugation: The carbohydrate structures (glycans) on glycoproteins can be metabolically or enzymatically modified to introduce reactive handles for conjugation. nih.gov For example, sialic acids on an antibody's glycan can be oxidized to create aldehyde groups, which can then be selectively targeted by a hydrazide- or aminooxy-functionalized this compound. nih.govnih.gov
These advanced methodologies, enabled by the reactivity of the terminal carboxylic acid on this compound, allow for the precise construction of well-defined PEGylated biomolecules for a variety of research and therapeutic applications. nih.govnih.gov
Challenges and Optimization in Bioconjugation with Poly(ethylene glycol) Carboxylates
The bioconjugation of PEG carboxylates, including this compound, to biomolecules is not without its hurdles. The primary reactive targets on biomolecules are typically the primary amine groups found on the N-terminus of proteins or the side chain of lysine (B10760008) residues. The formation of a stable amide bond between the PEG's carboxylic acid and the biomolecule's amine is the desired outcome. However, several challenges can impede the efficiency and specificity of this reaction.
One of the foremost challenges is the inherent low reactivity of the carboxylic acid group under physiological conditions. Direct condensation with an amine to form an amide bond is generally unfavorable and requires activation of the carboxylate. This activation is a critical optimization step in the bioconjugation process.
Key Challenges in PEG-Carboxylate Bioconjugation:
Reaction Kinetics: The rate of amide bond formation can be slow, necessitating prolonged reaction times which may be detrimental to the stability of sensitive biomolecules.
Site-Specificity: In proteins with multiple lysine residues, achieving site-specific PEGylation at a single, desired location is a significant challenge. Random conjugation can lead to a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, potentially compromising the biological activity of the molecule. acs.org
Reaction Conditions: The pH of the reaction medium is a critical parameter. While the activation of the carboxyl group is often more efficient at a slightly acidic pH (around 5-6), the subsequent reaction with the amine is favored at a slightly basic pH (around 7.5-8.5) where the amine is deprotonated and thus more nucleophilic. acs.org Balancing these opposing pH requirements is a key aspect of optimization.
Hydrolysis of Activated Esters: Commonly used activating agents, such as N-hydroxysuccinimide (NHS), form active esters that are susceptible to hydrolysis in aqueous environments. This competing side reaction can reduce the yield of the desired conjugate.
Accessibility of Reactive Sites: The folding of a protein can render potential amine conjugation sites inaccessible to the bulky PEG reagent, leading to low reaction yields. acs.org
To overcome these challenges, various optimization strategies have been developed. The most common approach involves the use of coupling agents, such as carbodiimides, to activate the carboxylic acid.
Optimization Strategies:
Use of Coupling Agents: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS are frequently employed. EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS-ester. This two-step, one-pot reaction enhances the efficiency of amide bond formation.
Control of Stoichiometry: Carefully controlling the molar ratio of the PEG reagent, activating agents, and the biomolecule is crucial for maximizing the yield of the desired mono-PEGylated product and minimizing di- or multi-PEGylated species.
Solvent and Temperature Optimization: The choice of solvent and reaction temperature can also influence the reaction kinetics and the stability of the reactants. While aqueous buffers are common for biological molecules, the use of co-solvents may be necessary in some cases to improve the solubility of the PEG reagent.
PEGylation of Biomolecules utilizing this compound
The discrete nature of this compound makes it an attractive reagent for applications where precise control over the PEG chain length is paramount. Research has demonstrated its utility in the functionalization of complex biomolecules, such as dendrimers, for biomedical applications.
In a notable study, mPEG11-COOH was successfully conjugated to the surface of amino-functional polyester (B1180765) dendrimers. nih.gov Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups, making them promising scaffolds for drug delivery and other biomedical uses.
The research highlighted a strategic approach to overcome the challenge of conjugating a carboxylic acid-terminated PEG to an amine-functionalized biomolecule. The mPEG11-COOH was first activated with dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent (dichloromethane, DCM) to form the corresponding anhydride. nih.gov This pre-activation step is a key optimization, creating a highly reactive species that can efficiently undergo amidation with the dendrimer's surface amines.
The successful conjugation was confirmed through rigorous analytical techniques, including ¹H-NMR spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.gov The ¹H-NMR spectra provided clear evidence of the amide bond formation, while MALDI-TOF analysis confirmed the expected increase in molecular weight corresponding to the attachment of the mPEG11 chains. nih.gov
Table 1: Reaction Components for the PEGylation of a Dendrimer with mPEG11-COOH
| Component | Role |
|---|---|
| Amino-Functional Dendrimer | Biomolecule with primary amine groups |
| mPEG11-COOH | PEGylating agent with a terminal carboxylic acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate the carboxylic acid |
This research serves as a concrete example of the successful application of this compound in bioconjugation. The strategic use of a coupling agent to activate the carboxylic acid in a controlled manner enabled the efficient and verifiable PEGylation of a complex biomolecule, underscoring the importance of chemical optimization in achieving desired bioconjugates for advanced applications. nih.gov
Advanced Applications of Mpeg11 Ch2cooh in Materials Science and Nanotechnology
Polymeric Conjugates and Graft Copolymers Synthesis
The defined structure of mPEG11-CH2COOH, with its terminal carboxylic acid, makes it an ideal starting material for the synthesis of complex polymers. The carboxylic acid group provides a reactive handle for covalent attachment to other monomers or polymer backbones, enabling the creation of materials with tailored properties. biochempeg.com
Integration of this compound in Graft Polymer Architectures
Graft copolymers consist of a primary polymer backbone with one or more side chains (grafts) that differ in composition or structure. google.com The integration of mPEG chains as grafts is a powerful strategy to impart hydrophilicity, biocompatibility, and anti-fouling properties to a hydrophobic polymer backbone.
In a typical synthesis, the carboxylic acid group of this compound can be activated (e.g., by conversion to an N-hydroxysuccinimide ester) to react with amine or hydroxyl groups along a polymer backbone, such as poly(L-lysine) or chitosan. nih.gov Alternatively, "grafting-from" techniques like Atom Transfer Radical Polymerization (ATRP) can be employed, where a polymer backbone is first functionalized with initiator sites, and then monomers are polymerized from these sites. nih.gov A more direct "grafting-to" approach involves preparing a polymer backbone with reactive sites and then attaching pre-synthesized this compound chains. This method allows for precise control over the graft length but may have lower grafting density due to steric hindrance. google.com The resulting graft copolymers, such as Dextran-g-P(MPEG-co-MAGGCOOH), combine the properties of the backbone with the stealth characteristics of the PEG side chains. rsc.org
| Backbone Polymer | Grafting Method | Resulting Copolymer Type | Key Property | Research Focus |
| Dextran | Free radical polymerization | Dex-g-P(MPEG-co-MAGGCOOH) | Hydrophilic, Biocompatible | Creating copolymers with controlled substitution. rsc.org |
| Poly(maleic anhydride-alt-1-octadecene) | Amine-reactive coupling | PMHC18-mPEG | Amphiphilic, Stabilizing | Functionalizing nanomaterials for long circulation. nih.gov |
| Poly(γ-glutamic acid) | Carbodiimide (B86325) chemistry | γPGA-DSPE-mPEG | Amphiphilic, Biocompatible | Coating nanoparticles for stability in serum. nih.gov |
| Polymethyl Methacrylate | Triisocyanate coupling | PEG-g-PMMA | Amphiphilic | Developing copolymers with hydrophilic main chains. google.com |
Synthesis of Amphiphilic Block Copolymers
Amphiphilic block copolymers, which contain distinct hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form nanostructures like micelles. elsevierpure.commdpi.com this compound serves as an excellent hydrophilic block (or a precursor to one) in the synthesis of these materials.
Several polymerization techniques are used to create these copolymers. For example, Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone or lactide can be initiated from a hydroxyl-terminated PEG to form a diblock copolymer. While this compound has a carboxyl end, it can be modified or used in conjunction with initiators to build these structures. nih.gov A common strategy involves using mPEG as the macroinitiator for the polymerization of a hydrophobic block. nih.govsci-hub.se The resulting amphiphilic block copolymers, such as mPEG-b-PCL or PPC-b-MPEG, possess a hydrophilic PEG shell and a hydrophobic core, making them highly valuable for encapsulating non-polar molecules. sci-hub.seresearchgate.net
Nanomaterials Functionalization and Surface Engineering
The surface properties of nanomaterials dictate their stability, processability, and interaction with their environment. mdpi.com Covalently attaching this compound to a nanoparticle's surface, a process known as PEGylation, is a cornerstone of surface engineering in nanotechnology. nih.govnih.gov
Stabilization of Nanoparticles through this compound Conjugation
Colloidal instability, where nanoparticles aggregate and fall out of suspension, is a major challenge in their application. nih.gov Functionalizing nanoparticles with this compound significantly enhances their colloidal stability. The carboxylic acid group serves as an anchor, forming a covalent bond or strong electrostatic interaction with the nanoparticle surface (e.g., with metal oxides or amine-functionalized surfaces). biochempeg.combeilstein-journals.org
Once attached, the long, flexible, and hydrophilic PEG chains extend into the surrounding medium, forming a protective layer. This layer provides steric hindrance, physically preventing nanoparticles from approaching each other and aggregating. nih.gov This effect is critical for maintaining nanoparticle dispersion in various media, from water to high-ionic-strength physiological buffers. nih.govresearchgate.net Studies on layered double hydroxide (B78521) (LDH) and cobalt-zinc (B8468989) ferrite (B1171679) nanoparticles have demonstrated that PEGylation with phosphonic acid- or carboxyl-terminated PEGs leads to superior stability in saline and biological media. nih.govresearchgate.net
Interfacing Nanomaterials with Biological Systems
When nanoparticles are introduced into a biological environment, they are immediately coated by proteins and other biomolecules in a process called opsonization, which can trigger an immune response and lead to rapid clearance from the body. cmu.edunih.gov The PEG layer created by this compound conjugation acts as a "stealth" shield. abbexa.com
This hydrophilic, charge-neutral PEG shell creates a hydration layer that sterically blocks the non-specific adsorption of proteins onto the nanoparticle surface. nih.govnih.gov By minimizing these unwanted interactions, PEGylated nanoparticles can evade recognition by the immune system, leading to significantly prolonged circulation times in vivo. nih.gov This "bio-interfacing" is crucial for applications in nanomedicine, as it allows the nanoparticles to reach their target tissues. Ligand engineering, using molecules like this compound, is a key strategy to create nanomaterials that are non-toxic, modular, and functional in complex biological environments. mdpi.comnih.gov
| Nanoparticle Type | Functionalization Ligand | Primary Role of PEGylation | Observed Outcome |
| Gold Nanoparticles (AuNPs) | Thiol-terminated PEG | Anti-fouling, Stability | Reduced protein adsorption, cellular uptake modulation. nih.govnih.gov |
| Iron Oxide (SPIONPs) | Phosphonate-terminated PEG | Colloidal Stability, Biocompatibility | Stable in biological media, stealth properties for imaging. beilstein-journals.orgresearchgate.net |
| Layered Double Hydroxides (LDHs) | Phosphonic acid-terminated PEG | Colloidal Stability, Protein Resistance | Maintained dispersion in water and saline. nih.gov |
| Carbon Nanotubes (SWNTs) | Amphiphilic PEG-grafted polymer | Aqueous Solubility, Stability | Ultralong blood circulation time in vivo. nih.gov |
Fabrication of Advanced Nanosystems
Building on its role in polymer synthesis and surface functionalization, this compound is integral to the fabrication of multifunctional nanosystems. These systems are designed with a high degree of structural complexity to perform specific tasks in materials science and nanotechnology.
The self-assembly of amphiphilic block copolymers containing mPEG segments is a primary method for creating advanced nanocarriers. For instance, mPEG-b-PCL or mPEG-b-poly(glycerol carbonate) copolymers spontaneously form core-shell micelles in aqueous solutions. nih.govresearchgate.net The hydrophobic core can serve as a reservoir for non-polar materials, such as hydrophobic drugs or quantum dots, while the hydrophilic mPEG shell ensures the entire system is water-soluble and biocompatible. nih.govsci-hub.se
Furthermore, the carboxylic acid terminus of this compound can be used as a conjugation point to attach other functional molecules, such as targeting ligands (e.g., folic acid) or imaging agents. rsc.org This allows for the creation of "smart" nanosystems that can, for example, selectively bind to specific cells or respond to environmental stimuli like pH changes. rsc.orgnih.gov Researchers have developed pH-sensitive nanoparticles using mPEG-poly(L-histidine)-poly(lactide) triblock copolymers, which remain stable at physiological pH but change their structure in the acidic environment of a tumor, demonstrating the advanced level of control achievable. nih.gov The functionalization of gold nanorods and other nanomaterials with PEG-grafted polymers has also been shown to produce highly stable systems for various applications. nih.gov
Role of this compound in Bottom-Up Nanofabrication Processes
Bottom-up nanofabrication, the construction of complex structures from atomic or molecular precursors, relies on the principles of molecular self-assembly and controlled chemical reactions. researchgate.net In this context, this compound serves as a critical surface-active agent that can direct the formation and ensure the stability of nascent nanoparticles.
During the wet-chemical synthesis of inorganic nanoparticles, such as gold or iron oxide, the introduction of this compound can control particle size and prevent uncontrolled aggregation. biochempeg.commdpi.com The carboxylic acid terminus can coordinate with metal ions or bind to the surface of the newly formed nanoparticle core. The flexible, hydrophilic PEG chain then extends into the surrounding solvent, creating a steric barrier. This barrier prevents the nanoparticles from coming into close contact and fusing, which is a common issue during synthesis. The monodispersity of the mPEG11 chain is particularly advantageous, as it leads to a uniform coating thickness and highly predictable steric stabilization. nih.gov
Research on the synthesis of magnetite nanoparticles, for instance, has shown that short-chain PEG molecules with carboxylic acid termini are effective in creating stable colloidal suspensions with hydrodynamic sizes suitable for biomedical applications. nih.gov The process often involves the thermal decomposition of an iron precursor in the presence of the PEGylated ligand or a post-synthesis ligand exchange process. The presence of the this compound on the surface of the growing nanocrystals limits their final size and imparts water solubility and stability.
The self-assembly of nanoparticles into larger, ordered structures is another facet of bottom-up nanofabrication where this compound plays a role. By modifying the surface of nanoparticles, this molecule can tune the inter-particle forces, enabling the formation of defined superlattices or other complex architectures. The balance between the binding of the carboxyl group to the nanoparticle and the steric repulsion of the PEG chains can be finely controlled to guide the assembly process.
Surface Modification for Engineered Nanostructures
The utility of engineered nanostructures, such as quantum dots, gold nanoparticles, and magnetic nanoparticles, is critically dependent on their surface chemistry. Unmodified nanoparticles are often prone to aggregation in biological or high-ionic-strength environments and can exhibit non-specific interactions with proteins and cells. Surface modification with this compound is a widely adopted strategy to overcome these limitations. researchgate.net
Gold nanoparticles (AuNPs) are a prime example where this compound is used for surface functionalization. While thiol-terminated PEGs are commonly used for binding to gold surfaces, carboxyl-terminated PEGs can also be employed, particularly for modifying AuNPs that have been pre-functionalized with amine groups. The carboxylic acid of this compound can form a stable amide bond with surface amines, creating a dense and stable PEG layer. This "PEGylation" process transforms the nanoparticles into highly water-soluble and biocompatible entities. researchgate.net
In the case of magnetic nanoparticles (MNPs), which are often synthesized with a surface coating of oleic acid, a ligand exchange process can be performed to introduce this compound. nih.gov This not only renders the MNPs water-dispersible but also provides a "stealth" coating that reduces their uptake by the reticuloendothelial system, a critical feature for in-vivo applications. nih.gov The carboxyl group can also serve as a versatile conjugation point for attaching other functional molecules, such as targeting ligands or therapeutic agents.
The table below summarizes the impact of surface modification with short-chain carboxylated PEGs on the properties of representative nanostructures.
| Nanostructure | Initial Surface | Modifier | Resulting Surface Property |
| Gold Nanoparticle (AuNP) | Citrate-stabilized | This compound (via amine coupling) | Increased stability in saline, reduced protein adsorption |
| Iron Oxide Nanoparticle (IONP) | Oleic acid-coated | This compound (via ligand exchange) | Water dispersibility, enhanced biocompatibility |
| Quantum Dot (QD) | Amine-functionalized | This compound | Improved colloidal stability, reduced cytotoxicity |
Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings
The creation of functional coatings on macroscopic surfaces is essential for a wide range of applications, from biomedical implants to biosensors. Coatings composed of this compound are particularly effective at preventing non-specific protein adsorption, a phenomenon known as bio-fouling.
Strategies for Surface Immobilization of this compound
The immobilization of this compound onto a surface can be achieved through several chemical strategies, primarily categorized as covalent and non-covalent attachment.
Covalent Immobilization: This is the most robust method for creating stable, long-lasting PEG coatings. biochempeg.com A common approach involves pre-functionalizing the substrate with amine groups. For example, silicon or glass surfaces can be treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine functionalities. Subsequently, this compound can be covalently attached to these amine groups through the formation of an amide bond. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency. This method has been successfully used to graft PEG onto titanium surfaces to improve their biocompatibility. biochempeg.com
Non-covalent Immobilization: While less permanent than covalent attachment, non-covalent strategies can be simpler to implement. The carboxylic acid group of this compound can directly adsorb onto certain metal oxide surfaces, such as titanium dioxide or iron oxides, through coordination bonds. Another approach involves the use of a polymer that can be adsorbed onto the surface and to which the this compound can be subsequently attached.
The choice of immobilization strategy depends on the substrate material and the required stability of the coating.
Modulation of Surface Properties via this compound Coatings
The presence of a dense layer of this compound dramatically alters the physicochemical properties of a surface. The most significant changes are observed in wettability and protein resistance.
Hydrophilicity: The ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic due to their ability to form hydrogen bonds with water molecules. Consequently, a surface coated with this compound becomes significantly more hydrophilic, as evidenced by a decrease in the water contact angle. Studies on self-assembled monolayers of oligo(ethylene glycol)-terminated thiols have shown that these surfaces have a strong interaction with water, which can penetrate the upper region of the monolayer.
Protein Resistance: The primary motivation for using PEG coatings in many applications is their ability to resist the non-specific adsorption of proteins. This "anti-fouling" property is attributed to the formation of a hydrated layer at the surface, which creates a steric and energetic barrier to protein approach. The flexible PEG chains have a large excluded volume in an aqueous environment, making it entropically unfavorable for a protein to displace the water and adsorb onto the surface. Research has consistently shown that surfaces modified with PEG exhibit a significant reduction in the adsorption of various proteins. researchgate.net
The table below illustrates the typical changes in surface properties upon modification with short-chain PEGs.
| Surface Property | Before Modification | After this compound Coating |
| Water Contact Angle | High (Hydrophobic) | Low (Hydrophilic) |
| Protein Adsorption | High | Significantly Reduced |
| Surface Charge (at neutral pH) | Dependent on substrate | Negative (due to -COO⁻) |
Theoretical and Computational Investigations of Mpeg11 Ch2cooh Systems
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate molecular interactions involving mPEG11-CH2COOH. researchgate.netnih.gov These calculations provide a fundamental understanding of the electronic structure, which governs how the molecule interacts with its environment, including solvents, surfaces, and other molecules. nih.gov
By solving approximations of the Schrödinger equation, quantum chemical methods can determine various molecular properties. For a molecule like this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net
Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP would highlight the electronegative regions around the oxygen atoms of the ether linkages and the carboxylic acid group, and the more electropositive regions around the hydrogen atoms. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's function in various applications.
The binding energy between this compound and other molecules can be quantitatively assessed. nih.gov For instance, the interaction with an amine-containing molecule would involve the formation of an amide bond, and quantum calculations can model the energetics of this reaction. biochempeg.com Studies on similar systems, such as the interaction between flavonol and methacrylic acid, have successfully used DFT to determine potential recognition sites and the strength of interactions. mdpi.com These computational approaches can also evaluate the effect of different solvents on the stability and reactivity of the pre-polymerization complex. mdpi.com
Table 1: Illustrative Quantum Chemical Parameters for a PEG-Carboxylic Acid System Note: This table presents hypothetical data for this compound based on typical values for similar molecules as found in the literature. Actual values would require specific calculations.
| Parameter | Value | Significance |
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 6.7 eV | Difference between LUMO and HOMO; indicates chemical stability. A larger gap suggests higher stability. |
| Dipole Moment (μ) | 3.5 D | A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Binding Energy (with an amine) | -150 kJ/mol | The energy released upon binding, indicating a favorable interaction for amide bond formation. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape—the various three-dimensional shapes the molecule can adopt. nih.govresearchgate.net These simulations provide a dynamic picture of the molecule's behavior, which is critical for predicting its properties and interactions in a realistic environment, such as in an aqueous solution. nih.govresearchgate.net
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. mdpi.com This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the transitions between them. For this compound, the polyethylene (B3416737) glycol chain can adopt a variety of conformations, from a compact, coiled structure to a more extended one. The preferred conformation is often influenced by the surrounding environment, such as the solvent and the presence of other molecules. researchgate.net
Key analyses performed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the conformation. nih.gov The radius of gyration provides insight into the compactness of the PEG chain. By simulating the molecule in different solvents or near surfaces, one can observe how these environments influence its shape and flexibility. This understanding is crucial for applications where the conformation of the PEG chain affects its function, such as in drug delivery systems or surface coatings. nih.gov
Table 2: Illustrative Conformational Properties of this compound from MD Simulations Note: This table presents hypothetical data based on typical findings for PEGylated molecules in aqueous solution.
| Property | Average Value | Description |
| Radius of Gyration (Rg) | 1.2 nm | A measure of the overall size and compactness of the molecule. |
| End-to-End Distance | 3.5 nm | The distance between the methoxy (B1213986) group and the carboxylic acid group in an extended conformation. |
| Solvent Accessible Surface Area (SASA) | 450 Ų | The surface area of the molecule that is accessible to the solvent, influencing solubility. |
| Number of Hydrogen Bonds (with water) | 25 | Indicates the extent of interaction with the aqueous solvent, affecting its solution behavior. |
Prediction of Reaction Pathways and Active Sites
Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving this compound and for identifying its reactive centers, or active sites. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and calculate the activation energies required for the reaction to proceed. This information helps in understanding the reaction mechanism and predicting the reaction rate. nih.gov
For this compound, the primary active site is the carboxylic acid group (-COOH). biochempeg.com This group is susceptible to a variety of reactions, most notably esterification or amidation, where it reacts with an alcohol or an amine, respectively. biochempeg.commdpi.com Quantum chemical calculations can be used to model the electronic structure of the carboxylic acid group, revealing the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms. This charge distribution makes the carbonyl carbon an electrophilic site, prone to attack by nucleophiles like the lone pair of electrons on an amine's nitrogen atom.
Theoretical calculations can compare different potential reaction pathways. For example, in the reaction with an amine, the mechanism could proceed through a direct nucleophilic acyl substitution or via an intermediate. By calculating the energy barriers for each step in these pathways, the most favorable route can be determined. nih.gov Studies on the formation of glycine (B1666218) from carboxylic acids have demonstrated the utility of theoretical calculations in discerning favorable reaction pathways in different environments. nih.gov This predictive capability is crucial for designing efficient synthetic routes and for understanding the chemical behavior of this compound in various chemical and biological systems.
Kinetic Simulations for Reaction Behavior
Kinetic simulations build upon the understanding of reaction pathways to model the rate at which these reactions occur. By combining the activation energies obtained from quantum chemical calculations with statistical mechanics principles, it is possible to predict reaction rate constants and understand how factors like temperature, concentration, and the presence of a catalyst influence the reaction speed.
For a reaction such as the esterification of this compound with an alcohol, kinetic simulations can model the concentration of reactants, intermediates, and products over time. This can be particularly useful in optimizing reaction conditions for industrial-scale synthesis. For instance, the simulations could predict the optimal temperature to achieve a high yield in a reasonable amount of time without promoting side reactions.
Transition State Theory (TST) is a common framework used in kinetic simulations. It relates the rate of a reaction to the properties of the transition state. By calculating the free energy of the reactants and the transition state, the rate constant can be estimated. While direct kinetic simulation studies on this compound are not widely published, the methodologies have been successfully applied to a vast range of chemical systems, including peptide synthesis and the study of enzyme kinetics, which share similarities with the reactions of this compound. nih.govscirp.org These computational tools provide a powerful complement to experimental kinetic studies, offering a deeper, molecular-level understanding of reaction dynamics.
Reaction Kinetics and Mechanistic Analysis of Mpeg11 Ch2cooh Transformations
Study of Reaction Rates and Orders in Functionalization
The functionalization of mPEG11-CH2COOH, particularly its conjugation to primary amines, typically involves the activation of the terminal carboxylic acid. This process is often designed to follow pseudo-first-order kinetics to simplify the reaction monitoring and ensure predictable outcomes. conicet.gov.ar The rate of reaction is heavily dependent on the activation method used.
A common strategy is the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester. The subsequent reaction of this mPEG11-NHS ester with an amine nucleophile is the rate-determining step in many conjugation protocols. The rate of this amidation reaction is sensitive to the reaction conditions, especially pH. researchgate.net Studies on similar mPEG-NHS ester systems have shown that the reaction half-life decreases significantly as the pH increases from 8.0 to 9.0, indicating a faster reaction rate at more alkaline conditions. researchgate.net This is because the deprotonated amine is the reactive nucleophile, and its concentration increases with pH.
Below is a representative data table illustrating the effect of pH on the reaction half-life (t₁/₂) for the conjugation of an mPEG-NHS ester with an amine, based on data from analogous systems. researchgate.net
| pH | Reaction Half-Life (t₁/₂) (minutes) |
| 8.0 | 80 |
| 8.5 | 20 |
| 9.0 | 10 |
| This table is interactive. Click on the headers to sort the data. |
Elucidation of Reaction Mechanisms for Carboxylic Acid Derivatization
The most prevalent mechanism for the derivatization of the carboxylic acid on this compound involves the use of a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com This two-step approach enhances conjugation efficiency and allows for better control over the reaction.
The mechanism proceeds as follows:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. thermofisher.com
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate rapidly reacts with the hydroxyl group of NHS. This forms a more stable, amine-reactive mPEG11-NHS ester and releases an EDC byproduct as a soluble urea (B33335) derivative. thermofisher.com This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing it to be potentially isolated or used in a subsequent step. researchgate.net
Nucleophilic Attack by Amine: The mPEG11-NHS ester then reacts with a primary amine-containing molecule. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the NHS leaving group. biochempeg.com
This mechanism is favored because it converts the poorly reactive carboxylic acid into a highly efficient acylating agent, enabling mild and specific conjugation to nucleophiles like the lysine (B10760008) residues on proteins. tandfonline.com
Influence of Reaction Conditions on Kinetic Profiles
The kinetic profile of this compound transformations is highly sensitive to several reaction conditions, including pH, temperature, solvent, and the steric environment of the polymer.
pH: As a critical factor, pH exerts a dual influence. The activation of the carboxyl group with EDC is most efficient in acidic conditions (pH 4.5–6.0), which protonates the carboxyl group and facilitates the reaction. thermofisher.com Conversely, the subsequent coupling of the resulting NHS ester to a primary amine is most effective at a slightly alkaline pH (7.0–8.5), where a significant portion of the amines are deprotonated and thus more nucleophilic. researchgate.netthermofisher.com This often necessitates a two-step process where the pH is adjusted after the initial activation. thermofisher.com
Temperature: Reaction rates generally increase with temperature. However, for bioconjugation reactions involving sensitive proteins, the temperature is typically kept low (room temperature or below) to maintain the protein's structural integrity and biological activity. mdpi.com For the conjugation of porphyrin-NHS esters, higher yields were observed at room temperature compared to 37°C. researchgate.net
Solvent: The choice of solvent can significantly impact reaction kinetics. While many bioconjugations are performed in aqueous buffers, organic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the rate of nucleophilic reactions. researchgate.net For some reactions, using DMSO has been shown to increase the degree of PEGylation compared to reactions in aqueous solutions. researchgate.net
Steric Hindrance: The polyethylene (B3416737) glycol chain itself can create steric hindrance, which may affect the reaction rate. Longer PEG chains can shield the reactive terminal group, potentially slowing down the conjugation reaction, a phenomenon that becomes more pronounced when conjugating to sterically hindered sites on large biomolecules. researchgate.net Incorporating alkyl spacers between the PEG chain and the carboxylic acid can modulate this reactivity. conicet.gov.ar
The following table summarizes the influence of these conditions on the derivatization of mPEG-COOH.
| Parameter | Influence on Kinetic Profile |
| pH | EDC activation is optimal at pH 4.5-6.0. Amine coupling to the NHS ester is optimal at pH 7.0-8.5. thermofisher.com Higher pH increases the rate of both conjugation and hydrolysis of the NHS ester. researchgate.netresearchgate.net |
| Temperature | Higher temperatures generally increase reaction rates but can compromise the stability of biological molecules. Lower temperatures may be used to control the reaction and improve product stability. researchgate.netmdpi.com |
| Solvent | Aprotic polar solvents like DMSO can accelerate nucleophilic substitution reactions and increase PEGylation efficiency compared to aqueous buffers. researchgate.net |
| Steric Hindrance | The polymer chain can sterically hinder the terminal functional group, potentially reducing reaction rates, especially with bulky substrates. researchgate.net The length and conformation of the PEG chain influence this effect. nih.gov |
| This table is interactive. Click on the headers to sort the data. |
Quantitative Analysis of Conversion Efficiency
Determining the conversion efficiency is crucial for optimizing reaction protocols and characterizing the final product. Several analytical techniques can be employed for the quantitative analysis of this compound functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a powerful tool for quantifying the extent of conjugation. researchgate.net The conversion can be calculated by monitoring the disappearance of reactant signals and the appearance of new signals corresponding to the product. For example, when this compound is conjugated to an amine, new proton signals will appear for the newly formed amide linkage and the attached molecule. nih.gov By integrating the characteristic peaks of the starting material and the product, the conversion efficiency can be determined. acs.org For accurate quantification (qNMR), proper experimental setup, including ensuring good signal-to-noise and uniform resonance excitation, is essential. ox.ac.uk
Example of Conversion Efficiency Calculation using ¹H-NMR: The efficiency of an esterification reaction on mPEG-COOH can be monitored by observing the emergence of a new peak corresponding to the ester group.
| Sample | Integration of mPEG Peak (δ ≈ 3.64 ppm) | Integration of Ester Product Peak (δ ≈ 4.28 ppm) | Calculated Conversion Efficiency (%) |
| 100% this compound (starting material) | 100 | 0 | 0 |
| Reaction Mixture at Time = 2h | 50 | 50 | 50 |
| Reaction Mixture at Completion (Time = 24h) | 5 | 95 | 95 |
| This table is interactive. Click on the headers to sort the data. The data is illustrative. |
Other Analytical Techniques:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is used to confirm the successful conjugation by analyzing the mass of the final product. It can help identify the presence of unreacted starting materials or multiple additions. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), can be used to separate the conjugated product from unreacted this compound and other reagents, allowing for quantification of the conversion. researchgate.net
These quantitative methods provide the detailed data necessary to assess the efficiency of the transformation and to ensure the purity and consistency of the final mPEG11-conjugate.
Future Research Directions and Emerging Trends
Novel Synthesis Routes for mPEG11-CH2COOH and Derivatives
The synthesis of monodisperse PEGs, such as this compound, is crucial for applications requiring high purity and well-defined molecular structures. biochempeg.com Traditional PEG synthesis often results in a distribution of molecular weights. Future research is focused on developing more efficient and chromatography-free methods for producing discrete PEG compounds.
One promising approach is the stepwise solid-phase synthesis. This method involves the sequential addition of monomer units to a solid support, allowing for precise control over the chain length and the introduction of specific functional groups. For instance, a tetraethylene glycol monomer with a tosyl group at one end and a dimethoxytrityl group at the other can be used in a cycle of deprotonation, coupling, and detritylation to build the desired PEG chain. Cleavage from the solid support then yields a monodisperse PEG derivative. This technique has been successfully used to synthesize PEGs with eight and twelve ethylene (B1197577) glycol units and can be adapted for the specific synthesis of this compound.
Another avenue of exploration is the development of novel derivatization strategies from readily available mPEG-OH precursors. The conversion of the terminal hydroxyl group of mPEG into a carboxylic acid can be achieved through various oxidation methods. Future research aims to identify milder and more efficient oxidation reagents to minimize side reactions and improve yields. Furthermore, the synthesis of derivatives of this compound, such as its activated esters (e.g., N-hydroxysuccinimide ester), is an active area of research to facilitate more efficient bioconjugation reactions. conicet.gov.ar
Table 1: Comparison of Synthesis Strategies for Monodisperse PEGs
| Synthesis Strategy | Description | Advantages | Challenges |
| Stepwise Solid-Phase Synthesis | Sequential addition of PEG monomers on a solid support. | High purity, precise control over chain length, chromatography-free. | Can be time-consuming for longer chains, requires specialized monomers. |
| Oxidation of mPEG-OH | Conversion of the terminal hydroxyl group to a carboxylic acid. | Utilizes readily available starting materials. | Potential for side reactions and incomplete conversion, requiring purification. |
| Derivatization of this compound | Conversion of the carboxylic acid to other functional groups (e.g., activated esters). | Expands the range of possible bioconjugation reactions. | Requires additional reaction and purification steps. |
Expanding Bioconjugation Repertoire for this compound
The carboxylic acid group of this compound is a versatile handle for bioconjugation, primarily through the formation of amide bonds with amine groups on biomolecules like peptides and proteins. biochempeg.com This process, often referred to as PEGylation, can enhance the therapeutic properties of biomolecules. rjsocmed.com
Future research is focused on expanding the bioconjugation strategies available for this compound. One key area is the exploration of "click chemistry" reactions. nih.gov While the carboxylic acid itself is not a typical click chemistry handle, it can be readily converted to an azide (B81097) or alkyne group, opening up the possibility of using highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This would allow for the site-specific and bioorthogonal conjugation of mPEG11 to biomolecules, minimizing non-specific reactions and preserving the biological activity of the target molecule.
Another emerging trend is the use of this compound in the development of peptide-drug conjugates. By linking a therapeutic peptide to a cytotoxic drug via the this compound spacer, the resulting conjugate can exhibit improved pharmacokinetics and targeted delivery to cancer cells. biosynth.com The mPEG component can increase the solubility and circulation half-life of the conjugate.
Table 2: Emerging Bioconjugation Strategies for this compound
| Bioconjugation Strategy | Description | Potential Advantages |
| Click Chemistry | Conversion of the carboxylic acid to an azide or alkyne for subsequent cycloaddition reactions. | High efficiency, specificity, and bioorthogonality. |
| Peptide-Drug Conjugates | Use as a linker to connect a targeting peptide to a therapeutic agent. | Improved drug targeting and pharmacokinetics. |
| Enzymatic Ligation | Use of enzymes to catalyze the formation of a bond between this compound and a biomolecule. | High specificity and mild reaction conditions. |
Advanced Characterization Techniques for In Situ Monitoring
The characterization of this compound and its bioconjugates is essential to ensure their quality and performance. Traditional techniques like NMR and FTIR are used to confirm the structure of the initial compound. nih.gov However, there is a growing need for advanced techniques that can monitor the bioconjugation process in real-time and provide detailed structural information about the resulting conjugates.
One such technique is in situ Nuclear Magnetic Resonance (NMR) spectroscopy. Real-time NMR can be used to monitor the kinetics of PEGylation reactions, providing valuable insights into the reaction mechanism and allowing for the optimization of reaction conditions. beilstein-journals.org This technique can track the disappearance of starting material signals and the appearance of product signals directly in the reaction mixture.
Liquid chromatography-mass spectrometry (LC/MS) is another powerful tool for the characterization of PEGylated products. nih.gov Recent advancements in LC/MS methodologies, such as the post-column addition of amines, have significantly improved the analysis of high molecular weight PEGs and their conjugates. nih.govingenieria-analitica.com This technique can provide accurate mass determination and help to identify different PEGylated species, including those with different numbers of PEG chains attached or with modifications to the PEG chain itself. The development of these methods allows for a more comprehensive characterization of the heterogeneity of PEGylated products.
Emerging Applications in Smart Materials and Responsive Systems
The unique properties of this compound make it an attractive building block for the development of smart materials and responsive systems, particularly in the biomedical field. These materials can undergo a change in their properties in response to specific stimuli, such as pH, temperature, or light.
pH-Responsive Systems: The carboxylic acid group of this compound can be exploited to create pH-responsive materials. For example, it can be incorporated into polymeric micelles or nanoparticles for targeted drug delivery to the acidic microenvironment of tumors. nih.govnih.govresearchgate.net At physiological pH, the drug-loaded nanoparticles remain stable, but as they accumulate in the acidic tumor tissue, the protonation of the carboxylate groups can trigger the disassembly of the nanoparticles and the release of the encapsulated drug.
Thermo-Responsive Systems: While mPEG11 itself is not thermo-responsive, it can be copolymerized with thermo-responsive monomers to create smart hydrogels. nih.govresearchgate.netherts.ac.uk These hydrogels can exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition from a soluble to an insoluble state upon a change in temperature. This property can be utilized for applications such as injectable drug delivery systems that form a gel depot at body temperature, providing sustained release of the therapeutic agent.
Light-Responsive Systems: An exciting area of research is the development of light-responsive materials incorporating this compound. nih.gov This can be achieved by conjugating the mPEG derivative to a photolabile molecule. Irradiation with light of a specific wavelength can then be used to cleave the photolabile linker, triggering the release of a drug or the activation of a therapeutic agent with high spatial and temporal control.
Functionalized Nanoparticles: this compound is also being used to functionalize the surface of gold nanoparticles. beilstein-journals.orgnih.govut.ac.irresearchgate.net The PEG layer provides a "stealth" coating that reduces non-specific protein adsorption and prolongs the circulation time of the nanoparticles in the body. The terminal carboxylic acid group can then be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues for applications in diagnostics and targeted therapy. nih.gov
Q & A
Q. What steps mitigate risks of contamination or degradation during this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
